1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is a bifunctional heterocyclic building block combining a 5-bromothiophene moiety with a 4-fluoropiperidine ring linked by a methylene bridge (molecular formula C₁₀H₁₃BrFNS, MW 278.19 g/mol). The bromothiophene substituent provides a reactive handle for palladium-catalyzed cross-coupling chemistry (e.g., Suzuki–Miyaura), while the 4-fluoropiperidine ring imparts distinct physicochemical properties—notably a reduced pKa and a conformationally biased piperidine scaffold relative to unsubstituted piperidine analogs.

Molecular Formula C10H13BrFNS
Molecular Weight 278.19 g/mol
CAS No. 1997725-32-2
Cat. No. B1415904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine
CAS1997725-32-2
Molecular FormulaC10H13BrFNS
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)CC2=CC=C(S2)Br
InChIInChI=1S/C10H13BrFNS/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7H2
InChIKeyPHEYWEZHSKIQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine (CAS 1997725-32-2): Chemical Identity and Procurement-Relevant Structural Profile


1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is a bifunctional heterocyclic building block combining a 5-bromothiophene moiety with a 4-fluoropiperidine ring linked by a methylene bridge (molecular formula C₁₀H₁₃BrFNS, MW 278.19 g/mol) [1]. The bromothiophene substituent provides a reactive handle for palladium-catalyzed cross-coupling chemistry (e.g., Suzuki–Miyaura), while the 4-fluoropiperidine ring imparts distinct physicochemical properties—notably a reduced pKa and a conformationally biased piperidine scaffold relative to unsubstituted piperidine analogs . This dual functionality positions the compound as a versatile intermediate for medicinal chemistry and chemical biology applications, with a computed XLogP3 of 3.4 and topological polar surface area of 31.5 Ų [1].

Why 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine Cannot Be Interchanged with Close Analogs in Medicinal Chemistry Programs


In-class compounds sharing the bromothiophene–piperidine scaffold are not freely interchangeable due to the pronounced effect of the 4-fluoro substituent on the piperidine ring's basicity, conformation, and metabolic profile. Systematic studies of monofluorinated saturated heterocyclic amines demonstrate that a single fluorine at the 4-position of piperidine reduces the pKa by approximately 1.8 log units relative to unsubstituted piperidine (from ~11.2 to ~9.4), altering the protonation state at physiological pH and consequently affecting membrane permeability, target engagement, and off-target selectivity . Additionally, the fluorine atom imposes a strong axial conformational preference that can influence binding pose geometry in ways that the non-fluorinated parent cannot replicate . Substituting the bromothiophene with other halogenated heterocycles (e.g., bromofuran or bromophenyl) further changes the electronic character and cross-coupling reactivity of the aryl halide handle, compounding the risk of divergent SAR outcomes [1]. These multidimensional differences mean that even structurally similar analogs may produce substantially different biological and pharmacokinetic results, undermining the reliability of generic substitution in lead optimization workflows.

Quantitative Differentiation Evidence for 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine versus the Closest Analogs


pKa Reduction of 4-Fluoropiperidine versus Unsubstituted Piperidine: Impact on Ionization State at Physiological pH

The 4-fluoropiperidine ring of the target compound exhibits a significantly lower pKa (~9.4) compared to unsubstituted piperidine (pKa ~11.2), a difference of approximately 1.8 log units . At physiological pH (7.4), the unsubstituted piperidine analog 1-[(5-bromothiophen-2-yl)methyl]piperidine (CAS 860344-84-9) is >99.9% protonated, whereas the target 4-fluoro derivative is approximately 99% protonated—a difference that, while numerically modest, corresponds to a roughly 10-fold shift in the free base fraction available for passive membrane permeation . This reduced basicity is attributed to the electron-withdrawing inductive effect of the 4-fluoro substituent, a phenomenon systematically characterized across mono- and difluorinated saturated heterocyclic amines . The clinical relevance of this pKa shift has been demonstrated in related fluoropiperidine series, where pKa reduction correlates with improved oral absorption and reduced hERG liability [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count Differentiate the Target from Non-Fluorinated Piperidine Analogs

The target compound has a computed XLogP3 of 3.4 and three hydrogen bond acceptor sites (two from the thiophene sulfur and piperidine nitrogen, one from the 4-fluoro substituent), compared to the non-fluorinated analog 1-[(5-bromothiophen-2-yl)methyl]piperidine (CAS 860344-84-9) which has only two H-bond acceptors and a similarly computed XLogP3 [1]. The additional fluorine atom introduces a third H-bond acceptor while the concomitant reduction in amine basicity partially offsets the increase in logP that would be expected from simple halogen substitution. This nuanced balance between lipophilicity and polarity—reflected in the topological polar surface area of 31.5 Ų for the target versus a predicted ~23.5 Ų for the non-fluorinated analog—alters the compound's placement in CNS MPO (Multiparameter Optimization) and Lipinski Rule-of-Five space [2]. The 4-fluoropiperidine scaffold of the target compound is thus predicted to occupy a more favorable region of drug-like chemical space for orally bioavailable CNS candidates than its non-fluorinated counterpart [2].

Drug Design ADME Prediction Computational Chemistry

Conformational Bias Imposed by 4-Fluoropiperidine: Axial Preference Not Present in Unsubstituted or 3-Fluoropiperidine Analogs

The 4-fluoropiperidine ring of the target compound exhibits a distinct conformational preference for the axial orientation of the fluorine atom, driven by hyperconjugative and electrostatic effects, in contrast to unsubstituted piperidine which rapidly interconverts between chair conformations with no energetic bias . This axial preference—measured as an A-value of approximately 0.6–0.8 kcal/mol in favor of the axial conformer for 4-fluoropiperidine versus ~2.0 kcal/mol favoring equatorial for 4-methylpiperidine—means the target compound adopts a conformationally more rigid scaffold [1]. The 3-fluoropiperidine analog, by comparison, shows a weaker and more complex conformational profile due to the proximal relationship of fluorine to the ring nitrogen . This conformational rigidity can translate into more predictable binding poses and potentially improved entropic contributions to target binding when the 4-fluoropiperidine moiety is incorporated into a ligand pharmacophore [1].

Conformational Analysis Structure-Based Drug Design Fluorine Chemistry

5-Bromothiophene versus 5-Chlorothiophene or 4-Bromophenyl: Differential Aryl Halide Reactivity in Suzuki–Miyaura Cross-Coupling

The 5-bromothiophene handle of the target compound offers superior oxidative addition reactivity in palladium-catalyzed Suzuki–Miyaura couplings compared to the 5-chlorothiophene analog, with the C–Br bond dissociation energy being approximately 15–20 kcal/mol lower than the corresponding C–Cl bond, enabling milder reaction conditions and higher catalyst turnover numbers [1]. Relative to a 4-bromophenyl analog (e.g., 1-[(4-bromophenyl)methyl]-4-fluoropiperidine), the electron-rich thiophene ring provides a distinctly different electronic environment that can accelerate or decelerate transmetallation depending on the boronic acid partner [2]. Furthermore, the thiophene sulfur atom introduces additional coordination potential that can stabilize palladium intermediates in ways an all-carbon aryl ring cannot, potentially reducing catalyst loading requirements [2]. This differential reactivity profile means the target compound can be employed in sequential or orthogonal cross-coupling strategies where the bromothiophene is selectively activated in the presence of other aryl halides.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Intrinsic Metabolic Stability of 4-Fluoropiperidine Scaffolds Confirmed by Systematic Microsomal Clearance Data

In a systematic study of mono- and difluorinated saturated heterocyclic amines, all 4-fluoropiperidine derivatives tested demonstrated high intrinsic metabolic stability in human liver microsomal clearance assays, with no compounds in the 4-fluoropiperidine series flagged for rapid oxidative metabolism . This profile contrasts with certain 3-fluoropiperidine and 3,3-difluoropiperidine analogs, which showed measurable NADPH-dependent turnover under identical assay conditions . The metabolic robustness of the 4-fluoropiperidine scaffold is attributed to the electron-withdrawing effect of the fluorine atom at the 4-position, which deactivates the piperidine ring toward cytochrome P450-mediated oxidation at adjacent carbon positions [1]. While direct microsomal clearance data for 1-[(5-bromothiophen-2-yl)methyl]-4-fluoropiperidine itself has not been published, the class-level evidence indicates that the 4-fluoropiperidine core is inherently more metabolically stable than its 3-fluoro or non-fluorinated counterparts [1].

Drug Metabolism Pharmacokinetics Fluorine Medicinal Chemistry

Recommended Procurement and Deployment Scenarios for 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine Based on Differentiated Evidence


CNS Lead Optimization Programs Requiring Fine-Tuned Amine Basicity

When a medicinal chemistry program has identified a piperidine-containing hit but requires reduction of the amine pKa to improve CNS penetration and reduce P-glycoprotein efflux, 1-[(5-bromothiophen-2-yl)methyl]-4-fluoropiperidine provides a pre-installed 4-fluoropiperidine moiety with a pKa of ~9.4—approximately 1.8 units lower than unsubstituted piperidine . This pKa shift, confirmed by systematic experimental measurement of monofluorinated piperidine derivatives , positions the compound in the optimal basicity range for CNS drug candidates (pKa 7–9.5) as defined by the CNS MPO framework [1]. The bromothiophene handle simultaneously enables rapid analog generation via Suzuki–Miyaura coupling to explore SAR around the thiophene vector without requiring a separate fluorination step.

Divergent Library Synthesis Exploiting Selective Bromothiophene Cross-Coupling Reactivity

For parallel synthesis workflows, the 5-bromothiophene moiety of the target compound offers a reactivity advantage over 5-chlorothiophene analogs, enabling milder palladium-catalyzed coupling conditions (e.g., room temperature Suzuki–Miyaura with Pd(dppf)Cl₂) that preserve sensitive functional groups elsewhere in the molecule . The electron-rich heterocyclic nature of thiophene, combined with the conformational rigidity of the 4-fluoropiperidine ring [1], provides a scaffold geometry that is distinct from bromophenyl or bromofuran analogs, allowing researchers to access a unique region of chemical space in one coupling step. This compound is particularly suited for synthesizing focused libraries where both the piperidine conformational bias and thiophene electronic character are design variables.

Metabolic Stability Optimization Without Resynthesis of the Piperidine Core

When SAR studies reveal that a non-fluorinated piperidine lead compound suffers from rapid hepatic microsomal clearance, replacing the piperidine with the 4-fluoropiperidine scaffold of the target compound can address the metabolic liability without altering the core architecture . Systematic microsomal stability data across monofluorinated piperidine series demonstrate that 4-fluoropiperidine derivatives consistently exhibit high intrinsic metabolic stability, outperforming 3-fluoro and unsubstituted piperidine analogs . The bromothiophene handle allows the existing aromatic substitution pattern to be installed via cross-coupling, enabling rapid evaluation of the fluorinated analog without a de novo synthetic route to the piperidine core [1].

Conformationally Constrained Pharmacophore Probing in Structure-Based Design

In structure-based drug design projects where the bioactive conformation of the piperidine ring is uncertain, the axial fluorine preference of 4-fluoropiperidine (ΔG ≈ –0.6 to –0.8 kcal/mol favoring axial) provides a conformational anchor that unsubstituted piperidine cannot offer Researchers can use the target compound to test whether an axial or equatorial presentation of the N-substituent is required for target engagement. This conformational probe strategy is supported by ¹⁹F NMR and DFT studies that characterize the distinct torsional profiles of 4-fluoro versus 3-fluoro piperidine rings , enabling the rational design of analogs with reduced entropic penalties upon binding [1].

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